3-(Aminomethyl)-4-chloropyridin-2-amine Hydrochloride: A Comprehensive Technical Profile and Application Guide
3-(Aminomethyl)-4-chloropyridin-2-amine Hydrochloride: A Comprehensive Technical Profile and Application Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride is a highly functionalized pyridine derivative poised for significant application in modern medicinal chemistry. As a trifunctional building block, it incorporates a nucleophilic 2-amino group, a reactive primary aminomethyl side chain, and a strategically placed chlorine atom, offering multiple avenues for synthetic elaboration. This guide provides a comprehensive technical overview of its chemical properties, molecular structure, and potential applications. While direct literature on this specific hydrochloride salt is emerging, this document synthesizes data from closely related structural analogs to provide an expert-inferred profile. It details plausible synthetic strategies, outlines general protocols for quality control and derivatization, and discusses safety considerations, positioning this compound as a valuable scaffold for the development of novel therapeutics.
Core Physicochemical and Structural Properties
The title compound is a substituted diaminopyridine, presented as a hydrochloride salt to enhance stability and solubility in aqueous media. Its structure is characterized by a pyridine ring substituted at the 2-, 3-, and 4-positions. The presence of two distinct amine functionalities—an aromatic amine at C2 and an aliphatic primary amine in the C3-methylamine group—is the cornerstone of its synthetic utility.
Table of Chemical Properties
The following table summarizes the key identifiers and calculated or inferred physicochemical properties of 3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride.
| Property | Value | Source / Method |
| IUPAC Name | (2-amino-4-chloropyridin-3-yl)methanaminium chloride | IUPAC Nomenclature |
| CAS Number | 1357383-36-7 | Chemical Abstract Service |
| Molecular Formula | C₆H₉Cl₂N₃ • HCl (as dihydrochloride) | Calculated |
| Molecular Weight | 226.52 g/mol (dihydrochloride) | Calculated |
| Appearance | Expected to be an off-white to light yellow solid | Inferred from analogs[1] |
| Solubility | Expected to be soluble in water and DMSO, sparingly soluble in alcohols.[1] | Inferred from analogs |
| Melting Point | Not established; likely >150 °C (with decomposition) | Inferred from analogs[2] |
| pKa | Two values expected: ~3-4 (aromatic amine) and ~8-9 (aliphatic amine) | Estimated |
Molecular Structure and Conformation
The molecular structure features a planar pyridine ring. The chlorine atom at the 4-position and the amino group at the 2-position electronically influence the ring, affecting the reactivity of all substituents. The aminomethyl group at the 3-position possesses free rotational freedom.
Caption: 2D structure of the core 3-(Aminomethyl)-4-chloropyridin-2-amine molecule.
Proposed Synthesis and Reactivity
Plausible Synthetic Pathway
A validated, large-scale synthesis for this specific molecule is not publicly available. However, a logical and robust synthetic route can be proposed based on established pyridine chemistry, starting from a commercially available precursor like 2-amino-4-chloropyridine. This approach provides a clear and feasible pathway for researchers.
The proposed workflow leverages selective functionalization of the pyridine ring.
Caption: Proposed synthetic workflow for 3-(Aminomethyl)-4-chloropyridin-2-amine HCl.
Causality Behind Experimental Choices:
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Nitration: The initial nitration at the 3-position is directed by the activating 2-amino group.
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From Nitro to Aminomethyl: A two-step conversion from the nitro-intermediate via a cyano group is proposed. Direct reduction of a nitro group to an amine followed by other functionalization can be complex. The Sandmeyer reaction provides a reliable method to install a cyano group, which can then be cleanly reduced to the desired aminomethyl functionality.[3] This pathway offers better control and potentially higher yields compared to direct aminomethylation strategies.
Chemical Reactivity and Synthetic Handles
The molecule's value lies in its three distinct reactive sites:
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C3-Aminomethyl Group (Aliphatic, pKa ~8-9): This is the most nucleophilic and basic site. It will readily undergo acylation, alkylation, sulfonylation, and reductive amination, making it the primary handle for building out molecular complexity.
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C2-Amino Group (Aromatic, pKa ~3-4): This group is significantly less nucleophilic due to the electron-withdrawing effect of the pyridine ring nitrogen. It can be functionalized, but typically requires more forcing conditions than the aminomethyl group. This differential reactivity allows for selective chemistry.
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C4-Chloro Group: The chlorine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, enabling exploration of a different vector of chemical space.
Applications in Drug Discovery
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as "hinge-binding" motifs in kinase inhibitors.
The structure of 3-(Aminomethyl)-4-chloropyridin-2-amine is analogous to fragments used in the synthesis of inhibitors for various protein families. For example, related 2-aminopyridine derivatives are known to be key intermediates in the synthesis of drugs targeting enzymes like LOXL2 (Lysyl oxidase-like 2), which is implicated in fibrosis and cancer.[1]
Caption: Logical workflow from scaffold to clinical candidate.
Experimental Protocols
The following protocols are generalized, representative procedures that serve as a starting point for laboratory work. Researchers must adapt them to their specific equipment and reaction scales.
Protocol: Quality Control and Purity Assessment via HPLC
This protocol ensures the identity and purity of the starting material, a critical step for reproducible downstream chemistry.
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Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
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Accurately weigh ~1 mg of 3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride.
-
Dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock solution.
-
-
HPLC Conditions:
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Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
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15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Analysis: The compound is expected to elute as a sharp peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Protocol: Selective N-Acylation of the Aminomethyl Group
This procedure demonstrates the selective derivatization of the more nucleophilic aliphatic amine.
-
Reaction Setup:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride (1.0 eq).
-
Add anhydrous Dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).
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Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
-
Stir the mixture at room temperature for 10 minutes until all solids dissolve.
-
-
Reagent Addition:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., Acetyl Chloride or Benzoyl Chloride) (1.05 eq) dropwise via syringe.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar chloroaminopyridines should be used to guide handling procedures.[4][5][6][7]
-
Hazard Classification (Inferred):
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly sealed. The hydrochloride salt may be hygroscopic.
-
Store away from strong oxidizing agents.
-
References
-
Pharmaffiliates. 3-Aminomethyl-2-chloropyridine hydrochloride Product Page. [Link]
-
PubChem. 3-Amino-2-chloro-4-methylpyridine Compound Summary. [Link]
-
Chemsrc. 4-(CHLOROMETHYL)PYRIDIN-2-AMINE HYDROCHLORIDE Product Page. [Link]
-
NIST Chemistry WebBook. Data for 3-Amino-2-chloropyridine. [Link]
- Google Patents. Preparation method of 3-amino-4-methylpyridine.
-
precisionFDA. 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE Substance Details. [Link]
-
Acta Crystallographica Section E. Structure Reports for 3-Chloropyridin-2-amine. [Link]
-
ChemWhat. 5-(Aminomethyl)-2-chloropyridine Product Page. [Link]
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- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
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